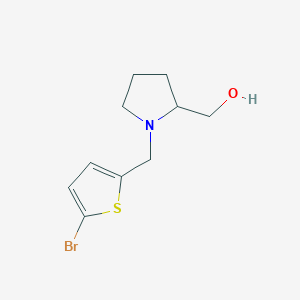

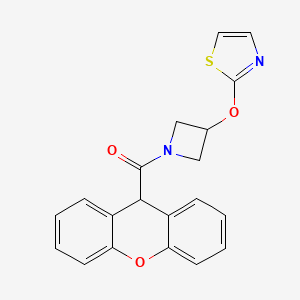

![molecular formula C15H11N5OS B2477683 6-(Furan-2-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 891099-01-7](/img/structure/B2477683.png)

6-(Furan-2-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(Furan-2-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound belongs to the family of pyridazine derivatives and has shown promising results in various research studies.

科学的研究の応用

Bioactive Heterocyclic Compounds

Five-membered heterocycles, including furan and thiophene, are crucial in drug design as they serve as structural units of bioactive molecules. These heterocycles have been shown to play a significant role in the medicinal chemistry of various bioactive compounds, including those related to antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. Their importance is underscored by the assessment of bioisosteric replacement of aryl substituents with heteroaryl ones, which can significantly impact the activity of the compounds. This demonstrates the potential of 6-(Furan-2-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine in medicinal chemistry and its applications in the development of new therapeutic agents (Ostrowski, 2022).

Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications

The synthesis and chemistry of heterocyclic N-oxide derivatives, such as those from pyridine and indazole, have been explored for their usefulness as versatile synthetic intermediates and their biological importance. These compounds exhibit significant functionalities in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications, including anticancer, antibacterial, and anti-inflammatory activities. The heterocyclic N-oxide motif, including derivatives synthesized from pyridazine, has been employed in advanced chemistry and drug development investigations, highlighting the relevance of such structures in organic synthesis and medical applications (Li et al., 2019).

G Protein-Biased Kappa Agonists and Therapeutic Potential

Recent developments in the field of G protein-biased kappa agonists have revealed their potential in reducing pain and itch with fewer side effects compared to unbiased kappa opioid agonists. The structural comparison and preclinical effects of these agonists, including variations in potency and efficacy in terms of G protein signaling and beta-arrestin recruitment, suggest a promising avenue for future studies. This highlights the potential therapeutic applications of compounds related to this compound in pain management and itch relief (Mores et al., 2019).

Pyridopyridazine Derivatives: Synthesis and Biological Activity

Pyridopyridazine derivatives have demonstrated a broad spectrum of biological activities, including antitumor, antibacterial, analgesic, and diuretic activities. These derivatives have been identified as selective inhibitors for phosphodiesterases and GABA-A receptor benzodiazepine binding site ligands. The diversity in the biological activities of pyridopyridazine derivatives underscores the potential for developing new compounds containing this scaffold for various therapeutic applications (Wojcicka and Nowicka-Zuchowska, 2018).

特性

IUPAC Name |

6-(furan-2-yl)-3-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N5OS/c1-3-11(9-16-7-1)10-22-15-18-17-14-6-5-12(19-20(14)15)13-4-2-8-21-13/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKAORSCBVZYBHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601327679 |

Source

|

| Record name | 6-(furan-2-yl)-3-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601327679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24816417 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

891099-01-7 |

Source

|

| Record name | 6-(furan-2-yl)-3-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601327679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-Nitrobenzyl)amino]-4-oxobutanoic acid](/img/structure/B2477601.png)

![1-ethyl-6-(2-furylmethyl)-3-methyl-5-[(4-methylbenzyl)sulfanyl]-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2477602.png)

![1-(1,3-benzodioxol-5-ylcarbonyl)-1',6'-dimethyl-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one](/img/structure/B2477603.png)

![6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one](/img/structure/B2477604.png)

![2-[(4-methoxyanilino)methyl]-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B2477608.png)

![5-Azaspiro[3.4]octan-8-ylmethanol;hydrochloride](/img/structure/B2477615.png)

![2-{[(3,4-Difluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2477622.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2477623.png)